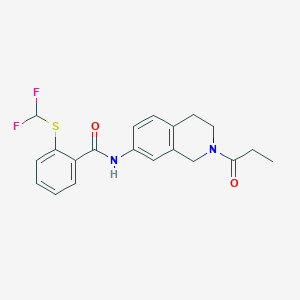
2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H20F2N2O2S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethylthio group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structural motifs can act as inhibitors of specific enzymes. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer pathways. The anti-inflammatory properties observed in related compounds suggest that this compound may exhibit similar effects by modulating COX activity .
In Vitro Studies
In vitro assays have been pivotal in evaluating the biological activity of this compound. These studies typically involve:
- Cell Viability Assays : Assessing the cytotoxic effects on cancer cell lines.
- Enzyme Inhibition Assays : Measuring the inhibition of COX enzymes or other relevant targets.
Table 1: Summary of Biological Assays
| Assay Type | Target Cell Lines | IC50 (μM) | Notes |
|---|---|---|---|
| Cell Viability | A549 | 6.75 ± 0.19 | Significant cytotoxicity observed |
| HCC827 | 5.13 ± 0.97 | Comparable to standard chemotherapeutics | |
| COX Inhibition | COX-1/COX-2 | Selective | Potential for anti-inflammatory effects |
Case Studies
While specific case studies on this compound are scarce, related compounds have been evaluated in clinical settings for their therapeutic potential. For instance:
- Study on Tetrahydroisoquinoline Derivatives : A cohort study indicated that certain derivatives exhibited promising results in reducing tumor size in preclinical models while maintaining a favorable safety profile .
Conclusion and Future Directions
The biological activity of this compound suggests a multifaceted mechanism involving enzyme inhibition and potential antitumor effects. Further research is warranted to elucidate its precise mechanisms and therapeutic applications.
Future studies should focus on:
- Detailed Mechanistic Studies : To confirm the specific pathways affected by this compound.
- In Vivo Models : To assess efficacy and safety profiles in preclinical models.
- Clinical Trials : Evaluating its potential as a novel therapeutic agent in oncology and inflammatory diseases.
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2S/c1-2-18(25)24-10-9-13-7-8-15(11-14(13)12-24)23-19(26)16-5-3-4-6-17(16)27-20(21)22/h3-8,11,20H,2,9-10,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPSRJOQOHMKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














